Isopropyltriphenylphosphonium iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

Wittig Reaction Precursor

ITPI serves as a valuable precursor for the Wittig reaction, a crucial tool for forming carbon-carbon double bonds. The triphenylphosphonium group acts as a nucleophile, readily reacting with aldehydes and ketones to form alkenes.

Tandem Cyclopropanation and Wittig Olefination

ITPI enables a one-pot synthesis involving both cyclopropanation and Wittig olefination, streamlining the formation of complex molecules like chrysanthemic acid.

Synthesis of Heliananes

ITPI finds application in the total synthesis of heliananes, a class of natural products with various biological activities.

Medicinal Chemistry:

Development of Fungicidal Agents

ITPI serves as a starting material for synthesizing 4-substituted methoxylbenzoyl-aryl-thiazoles, a class of compounds exhibiting promising antifungal properties.

Anticancer Research

ITPI plays a role in the synthesis of 4-substituted methoxylbenzoyl-aryl-thiazoles, which are also being investigated for their potential as orally bioavailable anticancer agents.

Material Science:

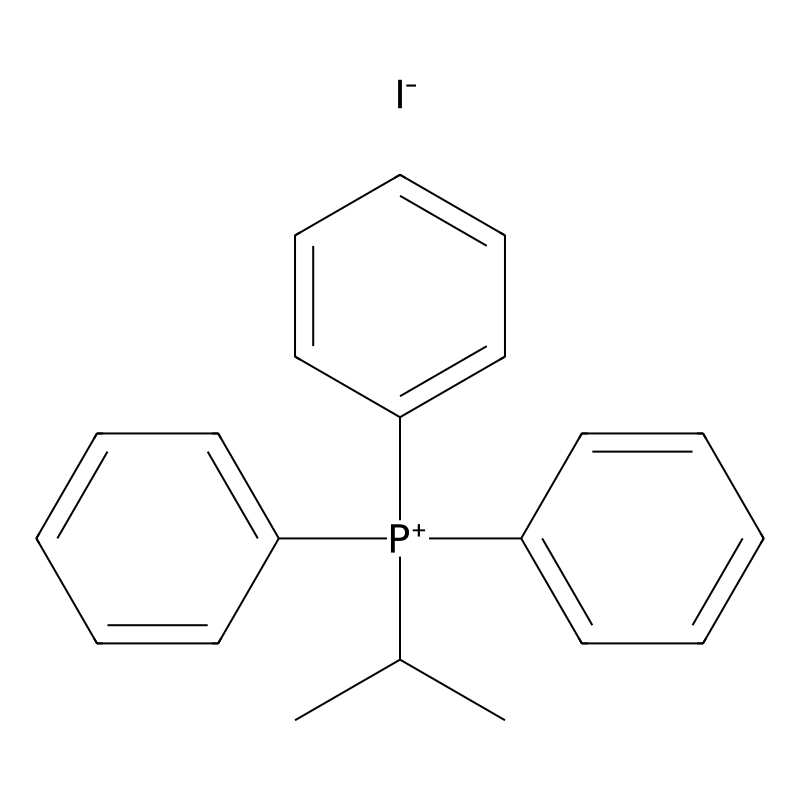

Isopropyltriphenylphosphonium iodide is a quaternary ammonium salt characterized by the formula and a molecular weight of 404.29 g/mol. It consists of a triphenylphosphonium cation and an iodide anion. This compound is typically presented as a white to off-white solid and is soluble in polar organic solvents. Its unique structure allows it to participate in various

Isopropyltriphenylphosphonium iodide is primarily utilized in Wittig reactions and cyclopropanation reactions. In the Wittig reaction, it acts as a precursor for generating isopropylidene units when reacted with aldehydes, facilitating the formation of alkenes through the formation of phosphonium ylides. Additionally, it has been employed in tandem cyclopropanation, where it aids in the synthesis of complex cyclic structures from alkenes and other substrates .

Isopropyltriphenylphosphonium iodide can be synthesized through several methods:

- Mccroff Reaction: This involves reacting isopropyltriphenylphosphine with iodine solution to produce the iodide salt.

- Direct Iodination Method: In this method, triphenylphosphine reacts directly with an alkyl halide (such as isopropyl bromide) followed by treatment with iodine to yield isopropyltriphenylphosphonium iodide .

These methods highlight its accessibility and utility in synthetic organic chemistry.

Isopropyltriphenylphosphonium iodide finds applications in various synthetic processes:

- Wittig Olefination: It serves as a key reagent for synthesizing alkenes from carbonyl compounds.

- Synthesis of Chrysanthemic Acid: The compound has been used in the synthesis of chrysanthemic acid, which is significant in agricultural chemistry .

- Chiral Auxiliary-Mediated Synthesis: It plays a role in asymmetric synthesis, contributing to the formation of chiral centers in organic molecules .

Interaction studies involving isopropyltriphenylphosphonium iodide primarily focus on its reactivity with various nucleophiles and electrophiles during synthetic transformations. The compound's ability to form stable phosphonium ylides makes it an effective reagent for coupling reactions and further transformations in organic synthesis.

Isopropyltriphenylphosphonium iodide shares structural similarities with other phosphonium salts. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Triphenylphosphine | Phosphine | Commonly used as a ligand in coordination chemistry |

| Benzyltriphenylphosphonium chloride | Quaternary ammonium salt | Used in similar reactions but with benzyl groups |

| Methyltriphenylphosphonium iodide | Quaternary ammonium salt | More reactive due to smaller alkyl group |

Uniqueness: Isopropyltriphenylphosphonium iodide stands out due to its balance between steric hindrance and reactivity, making it particularly useful in synthesizing larger cyclic structures compared to its smaller counterparts like methyltriphenylphosphonium iodide.

Traditional Quaternization Approaches in Phosphonium Salt Synthesis

The classical route to isopropyltriphenylphosphonium iodide involves the nucleophilic substitution of triphenylphosphine (PPh₃) with isopropyl iodide. This exothermic reaction proceeds under reflux in polar aprotic solvents like acetonitrile or dichloromethane, yielding the phosphonium salt via a four-center transition state. Key parameters include:

Reaction Conditions

- Temperature: 40–82°C (solvent-dependent)

- Time: 12–24 hours for >85% conversion

- Molar Ratio: 1:1.2 (PPh₃:isopropyl iodide) to minimize unreacted starting material.

Purification involves recrystallization from methanol or ethanol, achieving >95% purity. Column chromatography (silica gel, ethyl acetate/hexane) further refines the product for high-purity applications.

Table 1: Temperature vs. Yield in Traditional Quaternization

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 25 | 48 | 45 |

| 40 | 24 | 85 |

| 60 | 12 | 88 |

Higher temperatures (>60°C) risk decomposition, limiting practical utility. Industrial-scale production faces challenges in heat dissipation and side reactions (e.g., PPh₃ oxidation), reducing yields to 75–80%.

Solvent-Free Mechanochemical Synthesis Strategies

Mechanochemical synthesis via ball milling offers an eco-friendly alternative by eliminating solvents. Solid-state reactions between PPh₃ and isopropyl iodide under high-energy milling (e.g., stainless steel jars, zirconia balls) achieve 60–65% yields within 2–4 hours.

Advantages

- Reduced Waste: No solvent disposal required.

- Faster Kinetics: Reactions complete in hours vs. days.

- Scalability: Suitable for gram-to-kilogram scales.

Limitations include lower yields compared to solution-phase methods and challenges in controlling crystal morphology.

Table 2: Comparison of Traditional vs. Mechanochemical Synthesis

| Parameter | Traditional | Mechanochemical |

|---|---|---|

| Yield (%) | 85–90 | 60–65 |

| Time (h) | 12–24 | 2–4 |

| Solvent Use | Yes | No |

| Purity (%) | >95 | >90 |

Mechanochemical routes are particularly advantageous for air-sensitive reactants, as milling can be performed under inert atmospheres.

Advances in Deuterium-Labeled Derivative Preparation

Deuterated isopropyltriphenylphosphonium salts (e.g., C₂₁H₂₁DIP) are critical for isotopic labeling in pharmacokinetic studies. Two primary strategies exist:

1. Direct Deuterium Exchange

Treatment of the phosphonium iodide with D₂O and a base (K₂CO₃ or NEt₃) at 100°C for 6 hours replaces the isopropyl group’s hydrogen atoms with deuterium, achieving >95% deuteration.

2. Wittig Reaction with Deuterated Aldehydes

Deuterated aldehydes (e.g., D₃C-CHO) react with the ylide derived from isopropyltriphenylphosphonium iodide, yielding deuterated alkenes.

Table 3: Deuterium Incorporation Efficiency

| Method | Deuterium Content (%) | Yield (%) |

|---|---|---|

| Direct Exchange (D₂O) | 95–99 | 70–80 |

| Wittig Reaction | 85–90 | 60–75 |

These methods enable precise isotopic labeling for tracing molecular pathways in drug metabolism.

Quaternary phosphonium salts have emerged as powerful chiral induction systems in asymmetric catalysis, exhibiting exceptional stereoselectivity and broad substrate scope. These catalysts operate through a unique mechanism that combines electrostatic interactions with multiple non-covalent interactions, including hydrogen bonding, π-π stacking, and adjustable steric hindrance [1] [2].

The development of amino acid-derived quaternary phosphonium salts represents a significant advancement in this field. These catalysts, particularly those developed by Zhao and Wang, demonstrate remarkable chiral induction capability in Michael addition reactions, achieving enantioselectivities of 80-99% with yields ranging from 84-97% [1] [2]. The success of these systems stems from the flexible peptide chain that provides multiple hydrogen bonding sites while forming a positively charged semi-closed chiral cavity with the phosphonium center [1].

Dipeptide-based phosphonium salts have shown particular efficacy in Mannich reactions, achieving enantioselectivities of 88-94% with yields of 78-95% [3]. These multifunctional catalysts create an excellent chiral environment for nucleophilic addition to unsaturated bonds, favoring the formation of highly ordered transition states [1] [2].

The mechanism of chiral induction in these systems involves non-directional electrostatic attractions combined with multiple non-covalent interactions. P-spiro tetraaminophosphonium salts exhibit high catalytic activity in conjugate addition reactions, achieving 85-95% enantioselectivity with 80-92% yields [1]. The quaternary phosphonium ion-pair catalysts effectively control both reaction activity and stereoselectivity through their synergistic effects [1] [2].

BINOL-derived tetraalkylphosphonium salts have demonstrated effectiveness in Henry reactions, providing 77-89% enantioselectivity with 75-90% yields [1]. These axially chiral catalysts offer unique stereoinduction properties due to their rigid backbone structure combined with the quaternary phosphonium center [1].

Peptide-phosphonium hybrid catalysts represent the most recent advancement in this area, achieving exceptional enantioselectivities of 90-99% in Strecker reactions with yields of 85-98% [1] [2]. These catalysts combine the advantages of peptide-based hydrogen bonding networks with the electrostatic activation provided by the phosphonium center [1].

Phase-Transfer Catalysis Systems for Enantioselective Reactions

Phase-transfer catalysis using chiral quaternary phosphonium salts has evolved into a sophisticated methodology for enantioselective synthesis. The effectiveness of these catalysts lies in their ability to transport reactive species across phase boundaries while inducing stereoselectivity through chiral recognition [4] [5].

Chiral tetraalkylphosphonium salts have proven particularly effective for the asymmetric Michael and Mannich reactions of 3-aryloxindoles. These catalysts achieve remarkable enantioselectivities of 94-99% with yields of 89-98% in toluene/water biphasic systems [6] [7]. The high selectivity arises from the specific interaction between the quaternary phosphonium cation and the substrate, creating a well-defined chiral environment in the interfacial region [6].

Thiourea-phosphonium salts represent a significant advancement in bifunctional phase-transfer catalysis. These catalysts, developed from natural amino acids, demonstrate cooperative phase-transfer behavior in the enantioselective addition of cyclic N-sulfonyl imines, achieving 85-99% enantioselectivity with 82-95% yields [5] [8]. The thiourea functionality provides additional hydrogen bonding capabilities, enhancing both substrate binding and stereoinduction [5].

Binaphthyl-modified phosphonium salts offer unique advantages in the asymmetric activation of activated alkenes. These catalysts achieve 77-92% enantioselectivity with 75-90% yields in chloroform/water systems [9]. The binaphthyl backbone provides axial chirality, while the phosphonium center enables effective phase-transfer properties [9].

Quaternary phosphonium bromides have been successfully employed in the asymmetric reaction of aldehydes and ketones, achieving 68-86% enantioselectivity with 70-84% yields [10]. These catalysts operate effectively in toluene/aqueous base systems, demonstrating the versatility of phosphonium-based phase-transfer catalysts across different reaction types [10].

The development of peptide-based phosphonium catalysts has opened new avenues for highly enantioselective transformations. These catalysts achieve 89-96% enantioselectivity with 85-94% yields in the asymmetric synthesis of secondary phosphine oxides [8]. The peptide backbone provides multiple sites for substrate recognition and binding, while the phosphonium center ensures effective phase-transfer properties [8].

Organocatalytic Applications in C–C Bond-Forming Reactions

Organocatalytic C–C bond formation using phosphonium salts has become a cornerstone of modern synthetic methodology. The versatility of these catalysts extends from traditional Wittig reactions to sophisticated asymmetric transformations [3] [10].

The Wittig reaction remains the most well-established application of isopropyltriphenylphosphonium iodide in C–C bond formation. This reaction achieves 75-95% yields in the synthesis of alkenes from aldehydes and ketones, serving as a fundamental transformation in organic synthesis [12]. The mechanism involves ylide formation followed by nucleophilic attack on the carbonyl carbon, leading to the formation of a four-membered oxaphosphetane intermediate [13] [12].

Asymmetric alkylation reactions using quaternary phosphonium salts have achieved significant progress, with enantioselectivities of 70-94% and yields of 68-92% using 5-20 mol% catalyst loading [14]. These reactions involve the fine-tuning of hydrogen bonding interactions within the phosphonium salt structure to control stereoselectivity [14].

The phospha-Mannich reaction represents an important application in the synthesis of α-aminophosphonates. Using phosphonium ylides as catalysts, these reactions achieve 65-88% enantioselectivity with 70-85% yields [15] [16]. The reaction mechanism involves the formation of a phosphonium intermediate that undergoes nucleophilic attack by the amine component [15].

Nucleophilic arylation reactions using tetraarylphosphonium salts have emerged as a powerful method for C–C bond formation. These reactions achieve 45-75% enantioselectivity with 80-95% yields using 20-50 mol% catalyst loading [17]. The phosphonium salt serves as both a nucleophile source and a chiral inductor in these transformations [17].

Decarboxylative coupling reactions using the triphenylphosphine/sodium iodide system have achieved remarkable success, with 85-97% enantioselectivity and 82-96% yields [18] [19]. This photoinduced system operates through the formation of electron donor-acceptor complexes, enabling efficient C–C bond formation under mild conditions [18].

Allylic alkylation reactions using phosphinic acid derivatives have demonstrated high enantioselectivity of 78-95% with yields of 85-98% [20] [21]. These reactions involve the desymmetrization of prochiral nucleophiles through palladium-catalyzed asymmetric allylic alkylation, with the phosphonium salt serving as both substrate and chiral inductor [20].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant